2-(3-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
2-(3-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a structurally complex heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with multiple substituents. The core structure is substituted at position 2 with a 3-chlorophenyl group, positions 3 and 5 with methyl groups, and position 7 with a piperazine moiety linked to a 4,6-dimethylpyrimidine ring.
Properties
Molecular Formula |
C24H26ClN7 |
|---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H26ClN7/c1-15-12-16(2)28-24(27-15)31-10-8-30(9-11-31)21-13-17(3)26-23-18(4)22(29-32(21)23)19-6-5-7-20(25)14-19/h5-7,12-14H,8-11H2,1-4H3 |
InChI Key |
WBPIIUUZZLAHQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C5=CC(=CC=C5)Cl)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, the introduction of the chlorophenyl group, and the attachment of the dimethylpyrimidinyl-piperazinyl moiety. Common reagents used in these reactions include various chlorinating agents, pyrimidine derivatives, and piperazine. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Substituent-Specific Reactions
-
Chlorophenyl group : The 3-chlorophenyl substituent may participate in electrophilic aromatic substitution or metal-catalyzed coupling reactions (e.g., Suzuki coupling) .
-
Piperazine-pyrimidine moiety : The piperazine ring can undergo nucleophilic substitution (e.g., with morpholine) or act as a hydrogen bond donor in receptor interactions .
-
Methyl groups : Positioned at 3 and 5, these groups enhance solubility and may influence electronic effects on the core.
Reaction Conditions
Mechanistic Insights
-
Cyclocondensation : The reaction proceeds via dual nucleophilic attack by the 3-aminopyrazole on the 1,3-biselectrophile, followed by cyclization and elimination .
-
Pericyclic reactions : Intramolecular Diels-Alder reactions form the fused ring system, enabling scalability and one-pot synthesis .
Biological and Pharmacological Relevance
While the exact biological data for the queried compound is not explicitly detailed in the provided sources, structurally similar pyrazolo[1,5-a]pyrimidines exhibit:
-
Anticancer activity : Inhibition of PI3Kδ kinase via hinge-binding interactions .
-
Antimicrobial properties : Enhanced by substituents such as chlorophenyl and piperazine groups.
-
Protein binding : Morpholine substituents at position 7 enable hydrogen bonding with target enzymes (e.g., Val-828 in PI3Kδ) .
Comparative Analysis of Structurally Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine | 4-chlorophenyl substituent | Anticancer, antibacterial |
| 3-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine | 5-methyl position | Anti-inflammatory, anticancer |
| 7-Arylpyrazolo[1,5-a]pyrimidines | Varied aryl substitutions | Anticancer |
Scientific Research Applications
2-(3-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Biological Activity
The compound 2-(3-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines and features a complex structure with multiple functional groups that may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 448.0 g/mol. The structure includes a pyrazolo core fused with a pyrimidine ring, a chlorophenyl group, and a piperazine moiety substituted with a dimethylpyrimidine. These structural features are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H26ClN7 |
| Molecular Weight | 448.0 g/mol |
| CAS Number | 1203207-30-0 |
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, studies have shown that piperazine-containing pyrimidine derivatives demonstrate moderate to significant antibacterial effects against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Minimum Inhibitory Concentrations (MICs) for some synthesized compounds in related studies showed promising results:
| Compound | Bacterial Strains | MIC (µg/mL) |
|---|---|---|
| Compound J1 | Pseudomonas aeruginosa | 250 |
| Compound J2 | E. coli | 20 |
| Compound J3 | S. aureus | 100 |
These findings suggest that the biological activity of This compound could be attributed to its structural components that enhance interaction with microbial targets.
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies have indicated that it may exhibit potent antitumor effects against various human cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Case Studies and Research Findings
A notable study focused on the synthesis and biological evaluation of piperazine derivatives highlighted the efficacy of compounds structurally related to This compound . The study reported that modifications in substituents significantly influenced the biological activity of these compounds .
Another research effort emphasized the importance of structural modifications in enhancing the antimicrobial properties of pyrazolo derivatives. The presence of chlorophenyl and dimethylpyrimidine groups was found to be particularly beneficial in increasing potency against both bacterial and fungal strains .
Comparison with Similar Compounds
Key Observations:
Chlorophenyl groups at position 2 (target) vs. 3 (MK82) or 2 (MK80) influence electronic properties. The 3-chlorophenyl group in the target may optimize π-π stacking interactions.
Molecular Weight and Solubility :
Activity Trends
- Antifungal Activity : Compounds with trifluoromethyl groups (e.g., MK80) show enhanced activity due to increased lipophilicity and metabolic stability . The target compound’s dimethylpyrimidine-piperazine group may offer similar advantages.
- Herbicidal Activity : Analogs with methyl and hydrazone substituents (e.g., ) exhibit moderate herbicidal effects. The target’s 3,5-dimethyl groups may contribute to similar activity .
- Synthetic Challenges : Piperazine-linked derivatives often require multi-step synthesis. For example, MK86 (a 4-chlorophenyl analog) achieved only a 3% yield due to purification difficulties , suggesting the target compound may face similar challenges.
Structure-Activity Relationship (SAR)
- Position 7 Modifications : Replacement of the 7-one group (MK82) with a piperazine-dimethylpyrimidine moiety (target) likely alters target selectivity, possibly shifting activity from kinase inhibition (common in 7-one derivatives) to GPCR modulation .
- Chlorophenyl vs. Trifluoromethylphenyl : Chlorophenyl groups (target, MK82) provide moderate electron-withdrawing effects, while trifluoromethyl groups (MK80) enhance electronegativity and binding to hydrophobic pockets .
Q & A
Q. Basic
- 1H/13C NMR : Confirm substituent positions (e.g., 3,5-dimethyl groups at δ 2.1–2.3 ppm; piperazinyl protons at δ 3.4–3.7 ppm) .
- IR : Detect NH stretches (3300–3400 cm⁻¹) and C-Cl bonds (750 cm⁻¹) .
- MS : Molecular ion peak matching exact mass (e.g., m/z 491.2 [M+H]⁺) .
- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C-Cl bond = 1.73 Å; pyrimidine ring planarity) .
How can contradictory biological activity data across assays be resolved?
Q. Advanced
- Assay standardization : Control variables like cell line (HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and incubation time .
- Dose-response curves : Use Hill slope analysis to distinguish true activity from assay artifacts. For example, IC₅₀ variations in kinase inhibition assays may arise from ATP concentration differences .
- Orthogonal assays : Validate findings with SPR (binding affinity) and in vivo models (e.g., zebrafish for toxicity) .
What computational methods predict reactivity for novel derivative synthesis?
Q. Advanced
- Quantum chemical calculations : DFT (B3LYP/6-31G*) optimizes transition states for piperazinyl coupling, predicting activation energy (ΔG‡ ≈ 25 kcal/mol) .
- Reaction path search algorithms : Identify intermediates using GRRM or AFIR methods. For example, a computational workflow may suggest avoiding nitro-group reduction side reactions .
- Machine learning : Train models on existing pyrazolo[1,5-a]pyrimidine datasets to predict regioselectivity in electrophilic substitutions .
How does structural modification at the 7-position piperazinyl group affect target binding?
Q. Advanced
- SAR studies : Replace the 4,6-dimethylpyrimidinyl group with pyridine or triazine.
What strategies mitigate byproduct formation during piperazinyl coupling?
Q. Advanced
- Protecting groups : Use Boc-protected piperazine to prevent N-alkylation side reactions .
- In situ monitoring : ReactIR tracks intermediate formation (e.g., amine displacement at 1650 cm⁻¹) to halt reactions at ~90% conversion .
- Byproduct recycling : Chromatographic separation of unreacted core (Rf = 0.3) from dimeric byproducts (Rf = 0.6) .
How is X-ray crystallography applied to confirm stereochemical features?
Q. Advanced
- Crystal growth : Slow evaporation from acetonitrile/water (1:1) yields diffraction-quality crystals .
- Data refinement : SHELXL resolves disorder in the chlorophenyl group (occupancy = 0.7/0.3). R-factor < 0.06 confirms accuracy .
- Key metrics : Torsion angles (C7-N8-C9-C10 = 178.5°) validate planarity critical for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
